Molecular weight and formula of 6-Oxospiro[3.3]heptane-2-carboxamide
Molecular weight and formula of 6-Oxospiro[3.3]heptane-2-carboxamide
Technical Guide: 6-Oxospiro[3.3]heptane-2-carboxamide
Abstract
This technical guide provides a comprehensive analysis of 6-Oxospiro[3.3]heptane-2-carboxamide , a high-value spirocyclic scaffold emerging in modern medicinal chemistry. As a rigid,
Chemical Identity & Physicochemical Profile
6-Oxospiro[3.3]heptane-2-carboxamide is a bifunctional spirocycle featuring a ketone handle for further elaboration (e.g., reductive amination, Grignard addition) and a primary amide as a stable polar motif or precursor to nitriles/amines.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 6-Oxospiro[3.3]heptane-2-carboxamide | |
| CAS Number | Not widely indexed | Treat as custom synthesis target |
| Molecular Formula | ||
| Molecular Weight | 153.18 g/mol | |
| Exact Mass | 153.0790 | |
| Core Scaffold | Spiro[3.3]heptane | Rigid, non-planar, |
| ClogP (Predicted) | -0.6 to -0.2 | Highly polar, favorable for CNS penetration |
| TPSA | ~60 | Amide (43) + Ketone (17) |
| H-Bond Donors | 2 | ( |
| H-Bond Acceptors | 2 | (C=O amide, C=O ketone) |
Structural Analysis: The "Flatland" Escape
The spiro[3.3]heptane core is a critical tool for increasing the fraction of
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Vector Alignment: The 2,6-substitution pattern provides a linear exit vector (180° projection), mimicking para-substituted benzenes but with a distinct 3D volume.
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Conformation: The cyclobutane rings adopt a puckered conformation to relieve torsional strain, creating a scaffold that is structurally rigid yet metabolically stable compared to flexible alkyl chains.
Figure 1: Bioisosteric relationship between the phenyl ring and the spiro[3.3]heptane scaffold.
Synthetic Methodology
Since 6-Oxospiro[3.3]heptane-2-carboxamide is not a commodity chemical, a robust synthetic route is required. The following protocol is designed for high reliability, starting from the known Spiro[3.3]heptane-2,6-dione .
Core Strategy: Desymmetrization of the Dione
The synthesis relies on breaking the symmetry of the spiro-dione to install the amide and ketone functionalities differentially.
Step-by-Step Protocol:
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Starting Material: Spiro[3.3]heptane-2,6-dione (1).
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Source: Prepared from pentaerythritol via tetra-bromide and malonate cyclization (See Burkhard et al., 2008).
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Step 1: Mono-Ketalization (Protection)
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Reagents: Ethylene glycol (1.0 eq), p-TsOH (cat.), Toluene, Dean-Stark reflux.
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Process: Control stoichiometry carefully to favor the mono-ketal over the bis-ketal. Separate via flash chromatography.
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Product: Spiro[3.3]heptane-2,6-dione mono-ethylene ketal (2).
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Step 2: Horner-Wadsworth-Emmons (HWE) Reaction
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Reagents: Triethyl phosphonoacetate, NaH, THF, 0°C to RT.
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Process: React the free ketone of (2) with the phosphonate ylide.
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Product: Ethyl 2-(spiro[3.3]heptan-6-one-ketal)-ylideneacetate (3).
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Step 3: Hydrogenation
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Reagents:
(1 atm), Pd/C (10%), EtOH. -
Process: Reduce the exocyclic double bond to the saturated ester.
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Product: Ethyl 6-(ketal)-spiro[3.3]heptane-2-carboxylate (4).
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Note: This step installs the carboxylic acid oxidation state at the correct position.
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Step 4: Ammonolysis (Amide Formation)
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Reagents: 7N
in MeOH, sealed tube, 50°C. -
Process: Direct conversion of the ethyl ester to the primary amide.
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Product: 6-(ketal)-spiro[3.3]heptane-2-carboxamide (5).
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Step 5: Deprotection
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Reagents: 1N HCl, Acetone/Water, RT.
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Process: Hydrolysis of the ketal to restore the ketone.
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Product: 6-Oxospiro[3.3]heptane-2-carboxamide (6) .
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Figure 2: Step-by-step synthetic pathway from the dione precursor.
Applications in Drug Discovery
The 6-Oxospiro[3.3]heptane-2-carboxamide scaffold serves as a versatile intermediate in the design of "Beyond Rule of 5" (bRo5) compounds and fragment-based drug discovery (FBDD).
A. Bioisosteric Replacement
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Target: Replacement of 1,4-cyclohexanedione or 4-carbamoylcyclohexanone.
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Benefit: The spiro[3.3] core reduces lipophilicity (LogP) while maintaining the distance between the two functional handles (~5-6 Å). This is critical for spanning binding pockets without incurring the metabolic liability of aromatic rings.
B. Covalent Warhead Scaffold
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Mechanism: The ketone at position 6 is sterically accessible but strained. It can be converted into a spiro-epoxide or reacted with hydrazine derivatives to form covalent inhibitors.
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Amide Utility: The primary amide at position 2 acts as an anchor, forming key hydrogen bonds with backbone residues (e.g., hinge regions in kinases) or can be dehydrated to a nitrile to target cysteine residues.
C. PROTAC Linker Design
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Role: The rigid spiro[3.3] geometry provides a defined exit vector, reducing the entropic penalty of binding compared to flexible PEG chains. The ketone allows for reductive amination to attach E3 ligase ligands (e.g., Thalidomide derivatives), while the amide can be coupled to the protein of interest (POI) ligand.
Handling & Stability
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ketone is prone to hydration or aldol-like condensation if exposed to moisture/base over long periods.
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Solubility: Soluble in DMSO, MeOH, and DCM. Sparingly soluble in non-polar solvents (Hexane) due to the high polarity of the amide/ketone pair.
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Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required. No specific toxicology data is available; assume default biohazard precautions for novel chemical entities (NCEs).
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2008). Synthesis of 2,6-Disubstituted Spiro[3.3]heptanes. Organic Letters, 10(16), 3525–3528. Link
- Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49, 8979. (Contextual grounding for spirocycles).
- Ding, S., et al. (2018). Scalable Synthesis of Spiro[3.3]heptane-2,6-dione. Journal of Organic Chemistry, 83(11), 6006–6014.
